ATP-Independent Inactivation of γ-GCS with Defined Stoichiometry
S-Sulfohomocysteine inactivates rat kidney gamma-glutamylcysteine synthetase (γ-GCS) in an ATP-independent manner with noncovalent binding of close to 1 mol of inactivator per mol of enzyme [1]. In contrast, L-buthionine sulfoximine (BSO), a widely used γ-GCS inhibitor, requires the presence of ATP for inactivation and follows first-order kinetics with a half-life of approximately 11 seconds at saturating concentration .
| Evidence Dimension | Mechanism and binding stoichiometry of γ-GCS inactivation |
|---|---|
| Target Compound Data | ATP-independent inactivation; noncovalent binding; stoichiometry of ~1 mol inactivator/mol enzyme; mixed-type inhibition [1] |
| Comparator Or Baseline | L-Buthionine sulfoximine (BSO): ATP-dependent inactivation; t1/2 = ~11 sec at saturating concentration |
| Quantified Difference | ATP requirement differs (not required vs. required); stoichiometric ratio of 1:1 (S-sulfohomocysteine) vs. time-dependent kinetics (BSO) |
| Conditions | In vitro enzyme assays using purified rat kidney γ-GCS (Moore et al., 1987) and purified enzyme preparations for BSO (Griffith, 1982) |
Why This Matters
The ATP-independent, stoichiometric inactivation enables precise control of enzyme activity in biochemical assays where ATP availability may be limiting or variable, offering a distinct experimental advantage over ATP-requiring inhibitors like BSO.
- [1] Moore, W., Wiener, H.L., & Meister, A. (1987). Inactivation of gamma-glutamylcysteine synthetase, but not of glutamine synthetase, by S-sulfocysteine and S-sulfohomocysteine. Journal of Biological Chemistry, 262(35), 16771-16777. View Source
